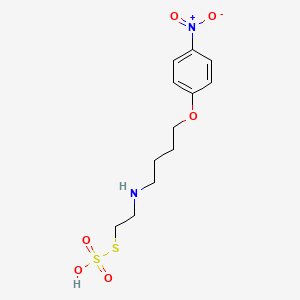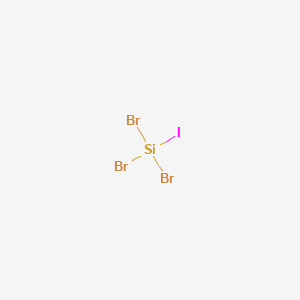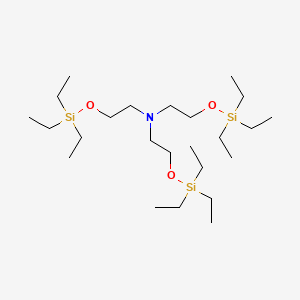
2-Fluoroethanol;4-nitrobenzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Fluoroethanol and 4-nitrobenzoic acid are two distinct chemical compounds with unique properties and applications. 2-Fluoroethanol is an organofluorine compound, while 4-nitrobenzoic acid is an aromatic nitro compound. Both compounds are used in various scientific and industrial applications due to their unique chemical properties.
Métodos De Preparación
2-Fluoroethanol
2-Fluoroethanol can be synthesized through the reaction of ethylene oxide with hydrogen fluoride. This reaction typically occurs under controlled conditions to ensure the safe handling of hydrogen fluoride, which is highly corrosive.
4-Nitrobenzoic Acid
4-Nitrobenzoic acid is commonly prepared by the oxidation of 4-nitrotoluene. The oxidation process involves the use of strong oxidizing agents such as chromic acid. Another method involves the nitration of benzoic acid, where benzoic acid is treated with a mixture of nitric acid and sulfuric acid to introduce the nitro group at the para position .
Análisis De Reacciones Químicas
2-Fluoroethanol
2-Fluoroethanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 2-fluoroacetaldehyde and further to 2-fluoroacetic acid.
Substitution: It can undergo nucleophilic substitution reactions where the fluorine atom is replaced by other nucleophiles.
4-Nitrobenzoic Acid
4-Nitrobenzoic acid is involved in several types of reactions:
Reduction: It can be reduced to 4-aminobenzoic acid using reducing agents like hydrogen gas in the presence of a catalyst.
Esterification: It can react with alcohols to form esters, such as methyl 4-nitrobenzoate.
Nitration: It can undergo further nitration to form dinitrobenzoic acids.
Aplicaciones Científicas De Investigación
2-Fluoroethanol
2-Fluoroethanol is used in organic synthesis as a building block for the preparation of various fluorinated compounds. It is also used in the pharmaceutical industry for the synthesis of drugs and in the production of agrochemicals.
4-Nitrobenzoic Acid
4-Nitrobenzoic acid has several applications in scientific research:
Biology: It is used in the study of enzyme kinetics and as a standard in various analytical techniques.
Mecanismo De Acción
2-Fluoroethanol
The mechanism of action of 2-fluoroethanol involves its metabolism to 2-fluoroacetaldehyde and 2-fluoroacetic acid. These metabolites can inhibit the citric acid cycle by forming fluorocitrate, which inhibits aconitase, an enzyme crucial for the cycle’s progression.
4-Nitrobenzoic Acid
4-Nitrobenzoic acid exerts its effects through its nitro group, which can undergo reduction to form reactive intermediates. These intermediates can interact with biological molecules, leading to various biochemical effects. The nitro group also contributes to the compound’s electron-withdrawing properties, affecting its reactivity in chemical reactions .
Comparación Con Compuestos Similares
2-Fluoroethanol
Similar compounds include ethanol and methanol. Compared to these, 2-fluoroethanol has a fluorine atom, which significantly alters its reactivity and toxicity. The presence of fluorine makes it more resistant to metabolic degradation and can lead to the formation of toxic metabolites.
4-Nitrobenzoic Acid
Similar compounds include 2-nitrobenzoic acid and 3-nitrobenzoic acid. 4-Nitrobenzoic acid is unique due to the position of the nitro group, which affects its reactivity and applications. The para position of the nitro group in 4-nitrobenzoic acid makes it more suitable for certain synthetic applications compared to its ortho and meta isomers .
Propiedades
Número CAS |
22775-46-8 |
|---|---|
Fórmula molecular |
C9H10FNO5 |
Peso molecular |
231.18 g/mol |
Nombre IUPAC |
2-fluoroethanol;4-nitrobenzoic acid |
InChI |
InChI=1S/C7H5NO4.C2H5FO/c9-7(10)5-1-3-6(4-2-5)8(11)12;3-1-2-4/h1-4H,(H,9,10);4H,1-2H2 |
Clave InChI |
LRTZOBRAFPJUQQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C(=O)O)[N+](=O)[O-].C(CF)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2,2'-[Methylenebis(nitroazanediyl)]diacetic acid](/img/structure/B14714842.png)









![(4-Chlorophenyl)[2-hydroxy-4-(octyloxy)phenyl]methanone](/img/structure/B14714892.png)
